1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-1-PROPANONE
Overview
Description
1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-1-PROPANONE is a useful research compound. Its molecular formula is C14H18Cl2N2O and its molecular weight is 301.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,6-dichlorobenzyl)-4-propionylpiperazine is 300.0796186 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Synthesis of Heterocyclic Compounds
Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been demonstrated as an efficient solid base for the synthesis of a series of 4H-benzo[b]pyran derivatives. This catalyst facilitates the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes, showcasing the potential for related compounds in organic synthesis and catalysis (Niknam et al., 2013).
Agricultural Chemical Degradation
Research into the degradation of chlorotriazine pesticides by sulfate radicals highlights the reactivity of similar chemical structures in environmental contexts. The study shows how sulfate radicals can effectively degrade atrazine and its derivatives, which is relevant for understanding the environmental fate of related chlorobenzyl piperazines (Lutze et al., 2015).
Antihistamine and Mast Cell Stabilizing Properties
N-benzylpiperazino derivatives of benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one, including compounds with structural similarities to the queried chemical, have been explored for their H1-antihistamine activity. These studies provide insight into the potential pharmacological applications of similar compounds in treating allergies or asthma (Buckle et al., 1986).
Photopharmacology and Drug Design
The crystal structure analysis of related piperazine derivatives like 1-benzylpiperazine-1,4-diium hexachloridocadmate(II) dihydrate provides a foundation for understanding the molecular interactions and stability of potential drug candidates. These structural insights are essential for the design of new therapeutics with enhanced efficacy and reduced side effects (El Glaoui et al., 2010).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of benzopyrano[2,3-d]pyrimidines using silica-bonded N-propylpiperazine sodium N-propionate highlight the versatility of piperazine derivatives in organic chemistry. This work underscores the importance of such compounds in synthesizing complex heterocyclic structures, which are crucial in pharmaceuticals and materials science (Niknam & Borazjani, 2016).
Properties
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-14(19)18-8-6-17(7-9-18)10-11-12(15)4-3-5-13(11)16/h3-5H,2,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBWVNNQQXFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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